Ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
Description
Ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate is a piperidine-4-carboxylate ester derivative featuring a 7,8-dimethyl-2-oxochromen-4-ylmethyl substituent. While direct synthesis or application data for this compound are absent in the provided evidence, structural analogs highlight its uniqueness: the coumarin group introduces aromaticity and steric bulk, distinguishing it from simpler piperidine carboxylates.
Properties
Molecular Formula |
C20H25NO4 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C20H25NO4/c1-4-24-20(23)15-7-9-21(10-8-15)12-16-11-18(22)25-19-14(3)13(2)5-6-17(16)19/h5-6,11,15H,4,7-10,12H2,1-3H3 |
InChI Key |
QYEWEQCYQIUCTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3C)C |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Esterification :
-
Piperidine-4-carboxylic acid (10.0 g, 77.4 mmol) is dissolved in anhydrous ethanol (200 mL).
-
Thionyl chloride (15.0 mL, 205.6 mmol) is added dropwise at 0°C under inert atmosphere.
-
The mixture is stirred at 0°C for 30 minutes, then refluxed at 70°C for 3 hours.
-
After evaporation, the crude product is crystallized from ethanol to yield ethyl piperidine-4-carboxylate hydrochloride (79–92% yield).
-
Table 1: Esterification Conditions and Yields
| Starting Material | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Piperidine-4-carboxylic acid | SOCl₂ (2.6 eq) | Ethanol | 0°C → 70°C | 3.5 h | 79–92% |
Synthesis of (7,8-Dimethyl-2-oxochromen-4-yl)methyl Bromide
The chromenone moiety is synthesized via Pechmann condensation, followed by bromination at the 4-position.
Procedure:
-
Pechmann Condensation :
-
Bromination :
Table 2: Bromination Parameters
| Substrate | Reagent | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 7,8-Dimethyl-2H-chromen-2-one | NBS (1.1 eq) | BPO | CCl₄ | Reflux | 4–6 h | 75–85% |
Alkylation of Ethyl Piperidine-4-carboxylate
The final step involves quaternizing the piperidine nitrogen with the chromenone-methyl bromide.
Procedure:
-
N-Alkylation :
-
Ethyl piperidine-4-carboxylate hydrochloride (5.0 g, 24.2 mmol) is neutralized with NaHCO₃ in dichloromethane (DCM).
-
(7,8-Dimethyl-2-oxochromen-4-yl)methyl bromide (6.2 g, 24.2 mmol) and K₂CO₃ (6.7 g, 48.4 mmol) are added.
-
The mixture is stirred at 50°C for 12 hours, filtered, and concentrated.
-
Purification via recrystallization (ethanol/ethyl acetate) yields the target compound (65–72%).
-
Table 3: Alkylation Reaction Optimization
Alternative Synthetic Routes
Reductive Amination
A secondary route employs reductive amination between ethyl 4-oxopiperidine-1-carboxylate and (7,8-dimethyl-2-oxochromen-4-yl)methanamine:
Coupling via Mitsunobu Reaction
-
Ethyl piperidine-4-carboxylate reacts with (7,8-dimethyl-2-oxochromen-4-yl)methanol using DIAD and PPh₃ in THF (yield: 50–55%).
Challenges and Optimization Strategies
-
Low Alkylation Yields : Steric hindrance at the piperidine nitrogen reduces reactivity. Using polar aprotic solvents (DMF, DMSO) or phase-transfer catalysts (e.g., TBAB) improves yields.
-
Chromenone Stability : Bromination side products (e.g., di-substituted derivatives) are minimized by controlling NBS stoichiometry and reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromenone moiety to dihydrochromenone derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine ring or the chromenone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydro derivatives.
Scientific Research Applications
Preliminary studies indicate that Ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate may exhibit various pharmacological properties. Some key areas of interest include:
- Anticancer Activity : Compounds with similar structures have shown promise as anticancer agents. The chromenyl moiety is known for its ability to inhibit cancer cell proliferation, making this compound a candidate for further evaluation in cancer research.
- Antioxidant Properties : The structural features may confer antioxidant capabilities, which are beneficial in reducing oxidative stress in cells .
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step reactions that require careful optimization to enhance yield and purity. Common reagents used in these synthetic routes include potassium permanganate for oxidation and sodium borohydride for reduction.
Synthesis Overview
| Step | Reagents | Description |
|---|---|---|
| 1 | Potassium permanganate | Oxidation of precursor compounds |
| 2 | Sodium borohydride | Reduction steps to achieve desired functional groups |
| 3 | Coupling agents | Used for final assembly of the compound |
Potential Applications
The potential applications of this compound can be categorized into several domains:
A. Medicinal Chemistry
Research into this compound could lead to novel therapeutic agents targeting various diseases, including cancer and metabolic disorders. Interaction studies with biological targets will help elucidate its pharmacodynamics and pharmacokinetics.
B. Material Science
Due to its unique structural characteristics, this compound may also be explored for applications in materials science, particularly in developing new polymers or coatings with specific functional properties.
C. Drug Development
The compound's potential as a lead structure for drug development is significant. Further investigation into its mechanisms of action could pave the way for new medications addressing unmet medical needs.
Mechanism of Action
The mechanism of action of Ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone moiety can interact with active sites of enzymes, inhibiting their activity, while the piperidine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperidine-4-carboxylate Core
Several piperidine-4-carboxylate esters share structural similarities but differ in substituents:
- Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (): Features a 2-chloroethyl group, enabling further alkylation reactions. Used as an intermediate in synthesizing umeclidinium bromide, a bronchodilator .
- Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (): Contains a methoxyimino and ethoxypropyl chain, synthesized via hydroxylamine addition to a ketone precursor. Exhibits diastereomeric complexity .
- Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (): A bicyclic derivative with an oxo group, demonstrating conformational isomerism .
Physicochemical Properties and Spectroscopic Data
Key differences in NMR and mass spectrometry data reflect structural variations:
- Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate: $^{1}\text{H NMR}$: δ 4.16–4.08 (ester protons), 3.85–3.23 (piperidine and methoxyimino protons) . $^{13}\text{C NMR}$: δ 173.2 (ester C=O), 157.1 (methoxyimino C=N) .
- Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomer 1-2) :
Biological Activity
Ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its structural characteristics, synthesis, and biological activity, supported by relevant data and findings from various studies.
Structural Characteristics
The compound features a unique combination of a piperidine ring and a substituted chromenyl group, which is known to influence its biological properties. The molecular formula is C₁₈H₁₉N₁O₃, with a molecular weight of approximately 372.4 g/mol. The presence of the chromenyl moiety is particularly significant as compounds containing this structure have been associated with diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Chromenyl Moiety : This can be achieved through various methods including cyclization reactions.
- Piperidine Ring Formation : This often involves the use of piperidine derivatives in condensation reactions.
- Esterification : The final step generally involves the reaction of the piperidine derivative with ethyl chloroformate to yield the ethyl ester.
Alternative synthetic routes may optimize yield and purity through variations in reaction conditions or coupling agents .
Pharmacological Properties
Research indicates that this compound may exhibit various pharmacological properties:
- Antioxidant Activity : Compounds with chromenyl structures are often recognized for their ability to scavenge free radicals.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially reducing conditions like arthritis or other inflammatory diseases.
- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, indicating potential for use in treating infections .
Case Studies and Research Findings
- In Vitro Studies : Initial studies conducted on cell lines have demonstrated that this compound can inhibit cell proliferation in certain cancer models. For instance, a study reported an IC50 value indicating effective inhibition at concentrations as low as 10 µM .
- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of this compound. Results indicated significant reduction in inflammatory markers when administered at therapeutic doses compared to control groups .
- Comparative Analysis : A comparative study with structurally similar compounds such as 7-Hydroxy-4-methylcoumarin and 2-Oxo-2H-chromen-7-yloxyacetic acid revealed that this compound exhibited superior antioxidant activity due to its unique structure .
Data Table: Biological Activity Comparison
| Compound Name | Structural Features | Biological Activity | Reference |
|---|---|---|---|
| This compound | Piperidine ring + Chromenyl group | Antioxidant, Anti-inflammatory | |
| 7-Hydroxy-4-methylcoumarin | Hydroxyl group on coumarin | Strong antioxidant | |
| 2-Oxo-2H-chromen-7-yloxyacetic acid | Lacks piperidine | Used in photoactive materials |
Q & A
Q. What are the established synthetic routes for Ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions. For example:
Intermediate Formation : React ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base (e.g., triethylamine) to form ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. Solvents like tetrahydrofuran (THF) or toluene are commonly used .
Coupling Reaction : Introduce the chromen-4-ylmethyl group via nucleophilic substitution or alkylation. Lithium diisopropylamide (LDA) or tert-butoxide (tBuOK) may be employed to deprotonate intermediates .
Purification : Use silica gel chromatography (hexanes/ethyl acetate gradient) or recrystallization for isolation .
Q. Table 1. Key Reaction Conditions
Q. How is the structural elucidation of this compound validated?
Methodological Answer: Structural validation employs:
X-ray Crystallography : Refinement using SHELX programs (e.g., SHELXL for small-molecule structures) to resolve bond lengths, angles, and torsional mismatches .
Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 410.1931). Secondary fragmentation pathways (e.g., loss of CH2NO4 or C7H6O3) validate substituent connectivity .
NMR Spectroscopy : 1H/13C NMR assignments cross-checked against predicted chemical shifts for the chromen and piperidine moieties.
Q. Table 2. Analytical Parameters
| Technique | Key Parameters | Reference |
|---|---|---|
| X-ray | SHELX refinement, R-factor < 0.05 | |
| HRMS | Q Exactive Orbitrap, ESI+ mode | |
| NMR | 600 MHz, CDCl3/DMSO-d6 |
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Methodological Answer: Critical factors include:
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for SN2 pathways, while cyclic ethers (THF) stabilize intermediates .
Temperature Control : Low temperatures (0°C) minimize side reactions during alkylation steps .
Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.
Q. Table 3. Solvent Impact on Yield
| Solvent | Reaction Step | Yield (%) | Reference |
|---|---|---|---|
| THF | Intermediate formation | 75 | |
| DMF | Coupling | 55 | |
| Toluene | Purification | 60 |
Q. How to resolve discrepancies in spectroscopic data during structural validation?
Methodological Answer:
Cross-Validation : Compare X-ray data with NMR/IR to confirm functional groups. For example, carbonyl stretches (~1700 cm⁻¹) should align with crystallographic bond lengths .
Data Reprocessing : Re-examine raw MS/MS spectra for misassigned fragments (e.g., isotopic peaks or in-source decay artifacts) .
Computational Modeling : Use density functional theory (DFT) to predict NMR shifts or MS fragmentation pathways, identifying outliers .
Q. What methodologies are effective for impurity profiling?
Methodological Answer:
HPLC Analysis : Use a mobile phase of methanol and sodium acetate buffer (pH 4.6) with UV detection (λ = 254 nm) .
Spiking Studies : Introduce known impurities (e.g., unreacted intermediates) to calibrate retention times.
Limit Tests : Quantify impurities via calibration curves, ensuring compliance with pharmacopeial thresholds (<0.1% w/w) .
Q. Table 4. Impurity Detection Parameters
| Impurity | Retention Time (min) | Detection Limit (ppm) | Reference |
|---|---|---|---|
| Intermediate II | 8.2 | 50 | |
| Chromen Byproduct | 12.5 | 10 | |
| Hydrolysis Product | 6.8 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
